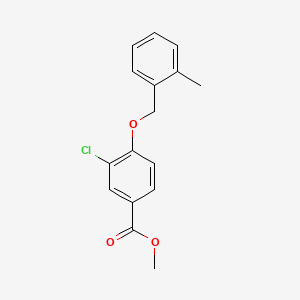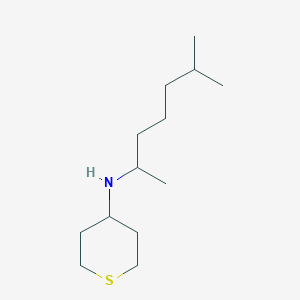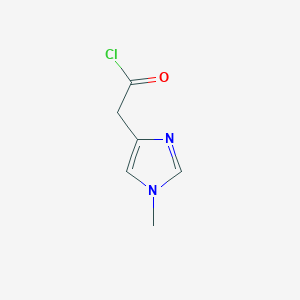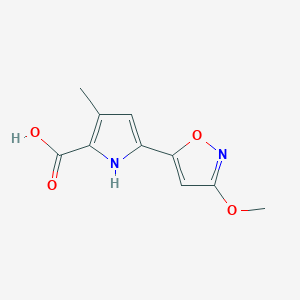
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound featuring a pyrrole ring substituted with a methoxyisoxazole group
Vorbereitungsmethoden
The synthesis of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves several steps. One common method includes the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of the isoxazole ring . The process involves multiple steps such as methylation, ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Cycloaddition: Isoxazole derivatives are known to participate in [2+3] cycloaddition reactions with nitrile oxides.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can be compared with other isoxazole derivatives, such as:
3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound shares the methoxyisoxazole group but differs in the rest of its structure.
4-Phenyl-4-isoxazoline: Another isoxazole derivative with different substituents, showing distinct biological activities.
The uniqueness of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N2O4 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
5-(3-methoxy-1,2-oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-5-3-6(11-9(5)10(13)14)7-4-8(15-2)12-16-7/h3-4,11H,1-2H3,(H,13,14) |
InChI-Schlüssel |
CIUPHIPRPFLRJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1)C2=CC(=NO2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
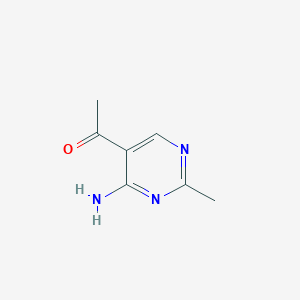
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)

